

# LEO 39652 in Steroid-Resistant Atopic Dermatitis: A Mechanistic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | LEO 39652 |           |
| Cat. No.:            | B10824691 | Get Quote |

An objective analysis of the potential efficacy of **LEO 39652**, a novel phosphodiesterase 4 (PDE4) inhibitor, in the context of steroid-resistant atopic dermatitis. This guide compares its mechanism of action with conventional therapies and explores its potential utility based on current preclinical and early clinical data.

## **Executive Summary**

**LEO 39652** is a topical "dual-soft" phosphodiesterase 4 (PDE4) inhibitor developed by LEO Pharma for the treatment of atopic dermatitis. Its design aims to minimize systemic side effects by ensuring rapid metabolic inactivation in both the blood and liver. While clinical trials have focused on mild to moderate atopic dermatitis, its distinct mechanism of action presents a theoretical advantage in managing steroid-resistant forms of the disease. This guide will delve into the cellular mechanisms of steroid resistance and compare the signaling pathways of glucocorticoids and **LEO 39652** to highlight its potential efficacy where corticosteroids may fail. It is important to note that, to date, no direct experimental data has been published on the efficacy of **LEO 39652** in established steroid-resistant atopic dermatitis models.

## **Understanding Steroid Resistance in Atopic Dermatitis**

Topical corticosteroids are a cornerstone of atopic dermatitis therapy. However, a subset of patients exhibits a diminished response, a phenomenon known as steroid resistance or tachyphylaxis. The underlying mechanisms are multifaceted and can include:



- Reduced Glucocorticoid Receptor (GR) Expression: Prolonged steroid use can lead to a
  downregulation of GRα, the active form of the receptor, diminishing the cell's ability to
  respond to the treatment.[1]
- Impaired GR Signaling: Even with adequate receptor numbers, downstream signaling can be compromised. This can involve alterations in the translocation of the GR to the nucleus or its ability to bind to DNA and regulate gene expression.[2][3]
- Pro-inflammatory Cytokine Milieu: A persistent inflammatory environment, rich in cytokines like TNF-α and IL-1β, can interfere with GR function.
- Microbial Influence: Superantigens from bacteria such as Staphylococcus aureus can induce corticosteroid insensitivity in T cells through activation of the MEK-ERK pathway.

## **LEO 39652: A Novel Approach**

**LEO 39652** operates through a distinct anti-inflammatory pathway that does not rely on the glucocorticoid receptor. As a PDE4 inhibitor, it prevents the degradation of cyclic adenosine monophosphate (cAMP) within inflammatory cells.

#### **Mechanism of Action**

An increase in intracellular cAMP levels has broad anti-inflammatory effects, including the downregulation of pro-inflammatory cytokines and chemokines that are central to the pathophysiology of atopic dermatitis, such as IL-4, IL-13, and TNF-α.[4][5] By targeting a different signaling cascade, **LEO 39652** has the potential to be effective even in the presence of impaired glucocorticoid receptor function.

# Comparative Efficacy Data (Hypothetical and Inferred)

As direct comparative studies of **LEO 39652** in steroid-resistant models are unavailable, this section presents a comparison based on the known efficacy of other PDE4 inhibitors and alternative treatments in atopic dermatitis models.



| Treatment<br>Class                   | Mechanism of<br>Action                                                                          | Efficacy in<br>General Atopic<br>Dermatitis<br>Models                 | Potential in<br>Steroid-<br>Resistant<br>Models<br>(Inferred)                | Key Cytokines<br>Targeted                       |
|--------------------------------------|-------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------|------------------------------------------------------------------------------|-------------------------------------------------|
| Topical<br>Corticosteroids           | Binds to<br>glucocorticoid<br>receptors,<br>inhibiting pro-<br>inflammatory<br>gene expression. | High efficacy in steroid-sensitive models.                            | Reduced efficacy<br>due to GR<br>downregulation<br>or impaired<br>signaling. | Broadly<br>suppresses<br>multiple<br>cytokines. |
| LEO 39652<br>(PDE4 Inhibitor)        | Increases intracellular cAMP, downregulating pro-inflammatory mediators.                        | Potent anti-<br>inflammatory<br>effects in<br>preclinical<br>studies. | Theoretically effective as it bypasses the GR pathway.                       | IL-4, IL-13, TNF-<br>α, and others.             |
| Topical<br>Calcineurin<br>Inhibitors | Inhibit calcineurin, blocking T-cell activation and cytokine production.                        | Effective<br>alternative to<br>corticosteroids.                       | Effective, as the mechanism is independent of GR.                            | IL-2, IL-4, TNF-α.                              |
| JAK Inhibitors<br>(Topical)          | Inhibit Janus<br>kinases, blocking<br>cytokine<br>signaling.                                    | Demonstrated efficacy in moderate-to-severe atopic dermatitis.        | Effective, as it targets cytokine signaling downstream of the receptor.      | IL-4, IL-13, IL-31, and others.                 |

## **Experimental Protocols**

While specific protocols for **LEO 39652** in steroid-resistant models are not available, standard models used to evaluate atopic dermatitis treatments are well-established.





### Oxazolone-Induced Atopic Dermatitis Model in Mice

This is a widely used model to screen for potential anti-inflammatory compounds for atopic dermatitis.

- Sensitization: Mice are sensitized by applying a solution of oxazolone to a shaved area of the abdomen.
- Challenge: After a set period (e.g., one week), a lower concentration of oxazolone is repeatedly applied to the ear to elicit a chronic inflammatory response.
- Treatment: The test compound (e.g., **LEO 39652** cream) and comparators (e.g., a corticosteroid cream and vehicle) are applied topically to the inflamed ear.
- Evaluation: Efficacy is assessed by measuring ear thickness, analyzing histological changes (e.g., epidermal hyperplasia, inflammatory cell infiltration), and quantifying the expression of inflammatory cytokines in the tissue.

To adapt this model for steroid resistance, mice could be pre-treated with a potent topical corticosteroid for an extended period to potentially induce tachyphylaxis before the test compounds are applied.

## **Visualizing the Pathways Signaling Pathway of Glucocorticoids**





Click to download full resolution via product page

Caption: Glucocorticoid signaling pathway in atopic dermatitis.

## **Signaling Pathway of LEO 39652**





Click to download full resolution via product page

Caption: LEO 39652 (PDE4 inhibitor) signaling pathway.

## **Experimental Workflow for Evaluating Efficacy**





Click to download full resolution via product page

Caption: Experimental workflow for preclinical evaluation.

### Conclusion

**LEO 39652**, with its targeted PDE4 inhibition, offers a promising, mechanistically distinct alternative to topical corticosteroids for the treatment of atopic dermatitis. While direct evidence in steroid-resistant models is currently lacking, its ability to modulate the inflammatory cascade independent of the glucocorticoid receptor pathway provides a strong rationale for its potential efficacy in this difficult-to-treat patient population. Further research, including head-to-head studies in well-defined steroid-resistant preclinical models, is warranted to validate this hypothesis and to fully elucidate the therapeutic potential of **LEO 39652** in this clinical setting. The "dual-soft" nature of the molecule, designed for a favorable safety profile, further enhances its appeal as a potential new treatment option.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. Glucocorticoid resistance in atopic dermatitis associated with decreased expression of glucocorticoid receptor-alpha in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucocorticoid receptor controls atopic dermatitis inflammation via functional interactions with P63 and autocrine signaling in epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the Molecular Mechanisms of Glucocorticoid Receptor Action from Sensitivity to Resistance PMC [pmc.ncbi.nlm.nih.gov]
- 4. What Are PDE-4 Inhibitors for Atopic Dermatitis? [webmd.com]
- 5. Phosphodiesterase 4 Inhibitor Therapies for Atopic Dermatitis: Progress and Outlook -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [LEO 39652 in Steroid-Resistant Atopic Dermatitis: A Mechanistic Comparison]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10824691#efficacy-of-leo-39652-in-steroid-resistant-atopic-dermatitis-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com



